molecular formula C21H26ClN3OS2 B2647769 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216629-50-3

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride

Cat. No. B2647769
CAS RN: 1216629-50-3
M. Wt: 436.03
InChI Key: TUCUKYNZAPNTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Benzothiazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride, have been utilized in chemical synthesis to generate structurally diverse libraries. These compounds have been engaged in alkylation and ring closure reactions, yielding a variety of chemical entities such as dithiocarbamates, thioethers, and various azole derivatives. This synthetic versatility underscores the potential for benzothiazole derivatives in creating novel compounds with potential applications across different scientific fields (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives have shown significant promise as corrosion inhibitors, particularly for carbon steel in acidic environments. This application is critical in industries such as oil and gas, where corrosion resistance is paramount. Experimental studies have demonstrated that certain benzothiazole compounds provide superior stability and inhibition efficiencies, potentially outperforming previously known inhibitors. Their ability to adsorb onto metal surfaces through both physical and chemical means contributes to their effectiveness (Hu et al., 2016).

Biological Activity

Research into benzothiazole derivatives has also extended into the biological domain, where these compounds have been explored for their antimicrobial, anti-inflammatory, and anti-tumor activities. Novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety, synthesized from benzothiazole compounds, have exhibited promising antimicrobial and anti-inflammatory properties. This suggests potential therapeutic applications and underscores the broad biological relevance of benzothiazole derivatives (Kendre et al., 2015).

Material Science and Luminescence

Benzothiazole derivatives have been investigated for their luminescent properties, with applications in materials science, particularly in the development of white-light-emitting devices. The ability to control the emission spectrum through structural modification of benzothiazole compounds enables the design of materials with specific optical properties, suitable for lighting and display technologies (Lu et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-23(2)14-8-15-24(21-22-18-11-6-7-12-19(18)27-21)20(25)13-16-26-17-9-4-3-5-10-17;/h3-7,9-12H,8,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUKYNZAPNTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.